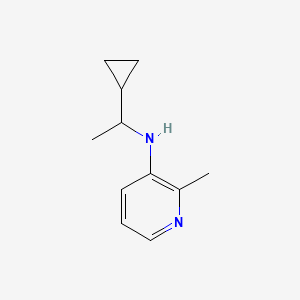

N-(1-cyclopropylethyl)-2-methylpyridin-3-amine

Description

N-(1-cyclopropylethyl)-2-methylpyridin-3-amine is a pyridine derivative featuring a cyclopropylethylamine substituent at the 3-position of the pyridine ring. The compound’s structure combines the aromatic pyridine core with a cyclopropane-containing alkyl chain, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-methylpyridin-3-amine |

InChI |

InChI=1S/C11H16N2/c1-8(10-5-6-10)13-11-4-3-7-12-9(11)2/h3-4,7-8,10,13H,5-6H2,1-2H3 |

InChI Key |

UBFCPNZXSGHINC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-methylpyridin-3-amine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through reactions such as the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.

Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a Grignard reaction, where cyclopropylmagnesium bromide reacts with an ethyl halide.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Substitution Reactions: The methyl and amine groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides, typically under basic conditions to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-methylpyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.

Materials Science: It is used in the development of novel materials with unique electronic and mechanical properties.

Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The pyridine ring and amine group facilitate interactions with hydrogen bond donors and acceptors, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Core Structural Differences and Similarities

The following compounds share the pyridin-3-amine scaffold but differ in substituents, leading to variations in properties:

*Molecular weight calculated based on formula.

Key Observations :

Physicochemical Properties

Available data on melting points and spectral characteristics highlight differences:

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point = 104.0–107.0°C; HRMS (ESI) m/z 215 [M+H]⁺ .

- This compound: No direct melting point data, but cyclopropane rings typically lower solubility in polar solvents compared to linear alkyl chains .

- N-(2-methoxyphenyl)-2-methylpyridin-3-amine : Higher molecular weight (214.26) due to the methoxyphenyl group, likely increasing lipophilicity (logP) compared to the target compound .

Biological Activity

N-(1-cyclopropylethyl)-2-methylpyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure includes a pyridine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor or activator of certain enzymes or receptors, leading to various effects on cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 20 |

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies indicate that it can inhibit the growth of cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549), as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

Antitubercular Activity

This compound has been investigated for its potential as an anti-tuberculosis agent. In vitro assays against Mycobacterium tuberculosis revealed effective inhibition at concentrations comparable to established treatments.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

Study 2: Cancer Cell Proliferation

In a controlled laboratory setting, the effects of this compound on MCF-7 cells were assessed. The compound induced apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.